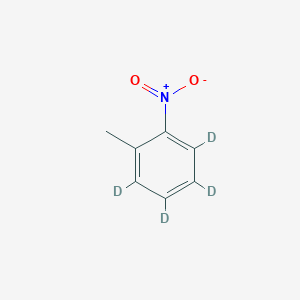

2-Nitrotoluene-3,4,5,6-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitrotoluene-3,4,5,6-d4: is a deuterated form of 2-nitrotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C7H3D4NO2, and it has a molecular weight of 141.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrotoluene-3,4,5,6-d4 typically involves the nitration of toluene-3,4,5,6-d4. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the ortho position relative to the methyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure the selective nitration of the deuterated toluene .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrotoluene-3,4,5,6-d4 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Sodium methoxide, potassium hydroxide.

Major Products:

Reduction: 2-Aminotoluene-3,4,5,6-d4.

Oxidation: 2-Nitrobenzoic acid-3,4,5,6-d4.

Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2-Nitrotoluene-3,4,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of nitroaromatic compounds.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nitroaromatic compounds in biological systems.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 2-Nitrotoluene-3,4,5,6-d4 depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In nucleophilic aromatic substitution reactions, the nitro group acts as an electron-withdrawing group, facilitating the substitution of other groups on the aromatic ring .

Comparison with Similar Compounds

2-Nitrotoluene: The non-deuterated form of 2-Nitrotoluene-3,4,5,6-d4.

4-Nitrotoluene: A positional isomer with the nitro group at the para position.

2,4-Dinitrotoluene: Contains two nitro groups at the ortho and para positions.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to trace the compound’s behavior in various chemical and biological systems .

Biological Activity

2-Nitrotoluene-3,4,5,6-d4 is a deuterated derivative of nitrotoluene, which is a compound of interest in various fields including organic chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive understanding of its potential applications and effects.

| Property | Value |

|---|---|

| Molecular Formula | C7H7D4N1O2 |

| Molecular Weight | 141.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 19430-06-1 |

The presence of deuterium in this compound allows for advanced tracking in metabolic studies and provides insights into its biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that facilitate interactions with various biological molecules. The nitro group can undergo reduction to form amino derivatives, which are known to participate in biological processes such as enzyme inhibition and receptor binding.

Toxicological Profile

Research indicates that nitrotoluene derivatives can exhibit varying degrees of toxicity. The acute toxicity (LD50) of related compounds suggests low to moderate toxicity levels:

- Oral LD50 : >5000 mg/kg in rats

- Dermal LD50 : >5000 mg/kg

- Inhalation LC50 : >5500 mg/m³

These values indicate that while this compound has low toxicity, further studies are needed to fully understand its safety profile in specific applications .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study focused on the inhibition of tyrosine phosphatase by nitrotoluene derivatives demonstrated that certain modifications could enhance inhibitory effects. This suggests potential therapeutic applications in conditions like diabetes and cancer where tyrosine phosphorylation plays a critical role .

- Cellular Uptake and Metabolism :

- Anti-inflammatory and Analgesic Activity :

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| 2-Nitrotoluene | Moderate enzyme inhibition | Low |

| 3-Nitrotoluene | High cytotoxicity | Moderate |

| 4-Nitrotoluene | Low anti-inflammatory activity | Low |

This table illustrates how variations in the nitrotoluene structure can significantly impact both biological activity and toxicity.

Properties

Molecular Formula |

C7H7NO2 |

|---|---|

Molecular Weight |

141.16 g/mol |

IUPAC Name |

1,2,3,4-tetradeuterio-5-methyl-6-nitrobenzene |

InChI |

InChI=1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D |

InChI Key |

PLAZTCDQAHEYBI-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)[N+](=O)[O-])[2H])[2H] |

Canonical SMILES |

CC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.